2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like zinc oxide nanoparticles to facilitate the reaction .
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes . Additionally, it has been investigated for its potential anticancer activity, with studies showing its ability to induce apoptosis in cancer cells . In the field of biology, this compound has been used in molecular docking studies to understand its interactions with protein receptors .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins and thromboxane . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, its anticancer activity is attributed to its ability to induce apoptosis through the activation of caspase-3 and the disruption of mitochondrial function .
Comparison with Similar Compounds
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of benzothiazole and piperazine moieties in this compound contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-13-3-6-17-19(14(13)2)23-21(28-17)25-9-7-24(8-10-25)20(26)15-4-5-16-18(11-15)27-12-22-16/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCRBWNCPQWYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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